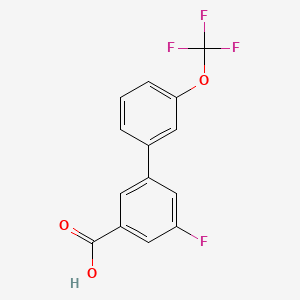

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative . It has a molecular weight of 300.21 . The IUPAC name for this compound is 5-fluoro-3’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is 1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) .科学的研究の応用

Fluorinated Pyrimidines in Cancer Chemotherapy

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively studied for their application in cancer chemotherapy. These compounds have demonstrated clinical utility in the palliation of patients suffering from advanced cancer, especially tumors of the breast and gastrointestinal tract. The pharmacokinetics, mechanisms of action, and therapeutic efficacy of 5-FU and its derivatives have been a subject of considerable research interest.

Clinical Applications and Mechanisms : Studies have shown that 5-FU and its derivatives like 5-fluoro-2′-deoxyuridine (5-FUDR) are useful in the treatment of various cancers due to their ability to inhibit thymidylate synthase, thereby interfering with DNA synthesis in cancer cells. Efforts to enhance the activity of 5-FU through combinations with other agents such as folinic acid have yielded promising results, improving patient survival rates compared to 5-FU alone (Heidelberger & Ansfield, 1963); (Abbruzzese & Levin, 1989).

Synthesis and Bio-Distribution : Research has focused on the synthesis of 5-FU, including methods that incorporate radioactive and stable isotopes to study its metabolism and bio-distribution. These studies have been crucial for understanding how 5-FU and related compounds can be more precisely used to treat cancer, paving the way for their application in personalized medicine (Gmeiner, 2020).

特性

IUPAC Name |

3-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEIABJVEIPIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30691768 |

Source

|

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid | |

CAS RN |

1261460-04-1 |

Source

|

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)

![Pentanedioic acid, mono[(4-ethenylphenyl)methyl] ester (9CI)](/img/no-structure.png)

![[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine](/img/structure/B594487.png)

![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)